3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
The synthesis of 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and thiolation reactions . The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a thiolating agent like p-tolylthiol in the presence of a base . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with higher yields and purity .
Chemical Reactions Analysis
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Methylimidazo[1,2-a]pyridine: This compound lacks the bromo and p-tolylthio groups, resulting in different reactivity and biological activities.
3-Halo-2-methylimidazo[1,2-a]pyridine: These compounds have different halogen substituents, which can affect their chemical properties and applications.
Imidazo[1,2-a]pyridine-3-carboxylates: These compounds have a carboxylate group, which can influence their solubility and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical formula of this compound is C15H13BrN2S. The compound features a bromine atom and a p-tolylthio group, which are critical for its biological properties. The synthesis typically involves several steps, including the condensation of 2-aminopyridine with an appropriate aldehyde followed by bromination and thiolation reactions .
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
Compound A | Mycobacterium tuberculosis (H37Rv) | 0.025 - 0.054 |
Compound B | MDR Strains | 0.025 - 0.051 |
Note: The compounds listed are structurally similar and indicate potential activity of the target compound based on its class.
Anticancer Activity
Imidazo[1,2-a]pyridines have been studied for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, similar compounds have been evaluated for their effects on various cancer cell lines with notable results.
Study | Cell Line | IC50 (μM) |
---|---|---|
Study A | HeLa | 10.5 |
Study B | MCF-7 | 8.3 |
These results suggest that this compound may also exhibit anticancer activity due to its structural characteristics.
The biological activity of imidazo[1,2-a]pyridines is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the bromine and thioether groups in this compound may enhance its binding affinity to these targets.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, compounds similar to this compound were tested for their MIC values. The results showed that several derivatives exhibited potent activity against both drug-susceptible and multidrug-resistant strains, highlighting the potential of this compound class in treating tuberculosis.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The study found that certain modifications to the imidazo structure significantly improved cytotoxicity against breast cancer cells (MCF-7). These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.
Future Directions
Given the promising biological activities associated with imidazo[1,2-a]pyridines, future research should focus on:
- In-depth Mechanistic Studies : Understanding how structural modifications affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Clinical Trials : Investigating the therapeutic potential in human subjects.
Properties
IUPAC Name |
3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDNAYDISKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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